molecular formula C18H21N5O B6963574 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole

3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole

Cat. No.: B6963574
M. Wt: 323.4 g/mol
InChI Key: BRGXBVSRNHQVJE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine moiety, and a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and oxazole-containing molecules. Examples are:

  • 1,6-Naphthyridine derivatives
  • 1,5-Naphthyridine derivatives
  • Oxazole derivatives

Uniqueness

What sets 3,5-Dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(1,6-naphthyridin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-13-16(14(2)24-21-13)12-22-7-9-23(10-8-22)18-4-6-20-17-3-5-19-11-15(17)18/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGXBVSRNHQVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C3=C4C=NC=CC4=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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